4-ethylthiophene-2-carbaldehyde
CAS No.: 21426-18-6
Cat. No.: VC11594138
Molecular Formula: C7H8OS
Molecular Weight: 140.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21426-18-6 |
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Molecular Formula | C7H8OS |
Molecular Weight | 140.2 |
Introduction
Chemical Identity and Structural Features
Core Structure and Isomerism
The compound’s backbone consists of a five-membered thiophene ring (C₄H₄S) with an ethyl (-C₂H₅) group at position 4 and a formyl group (-CHO) at position 2. Thiophene, a sulfur-containing aromatic heterocycle, exhibits resonance stabilization comparable to benzene but with distinct electronic properties due to sulfur’s electronegativity . Substitutions at the 2- and 4-positions influence reactivity, as the formyl group is electron-withdrawing, while the ethyl group is electron-donating.
Table 1: Hypothetical Physicochemical Properties of 4-Ethylthiophene-2-Carbaldehyde
Synthesis Pathways and Optimization
Electrophilic Formylation of Thiophene
A proven method for synthesizing 2-thiophenecarboxaldehyde involves the reaction of thiophene with N,N-dimethylformamide (DMF) and thionyl chloride (SOCl₂) under controlled conditions . This Vilsmeier-Haack-type reaction proceeds via electrophilic substitution, where the formyl group is introduced at the 2-position. To synthesize 4-ethylthiophene-2-carbaldehyde, a pre-functionalized thiophene with an ethyl group at position 4 would be required.
Example Protocol (Adapted from Patent CN111777590A ):
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Reagents: 4-Ethylthiophene (hypothetical starting material), DMF, SOCl₂.
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Reaction Conditions:
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Cool 4-ethylthiophene and DMF to 20–30°C.
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Slowly add SOCl₂, maintaining temperature ≤30°C to avoid side reactions.
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Heat to 70–85°C for 3–5 hours to complete formylation.
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Workup:
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Hydrolyze the reaction mixture in water, extract with chloroform, and purify via steam distillation.
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Key Challenge: The commercial availability of 4-ethylthiophene is unclear, necessitating prior synthesis via Friedel-Crafts alkylation of thiophene. This introduces complexity, as alkylation of thiophene often requires Lewis acid catalysts (e.g., AlCl₃) and controlled conditions to prevent polysubstitution .
Physicochemical and Spectroscopic Characterization
Stability and Reactivity
The formyl group renders the compound susceptible to nucleophilic attack, making it a candidate for condensation reactions (e.g., forming Schiff bases). The ethyl group enhances lipophilicity, potentially improving solubility in organic solvents .
Table 2: Comparative Data for Related Aldehydes
Compound | Boiling Point (°C) | Density (g/cm³) | Reference |
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2-Thiophenecarboxaldehyde | 246.6 | 1.21 | |
4-Ethylthiazole-2-carbaldehyde | 246.6 | 1.21 |
Note: Data for 4-ethylthiazole-2-carbaldehyde is provided as a structural analog, though it belongs to a different heterocycle class.
Applications in Pharmaceutical and Materials Science
Role in Drug Discovery
Thiophene aldehydes are pivotal intermediates in synthesizing bioactive molecules. For instance, 2-thiophenecarboxaldehyde derivatives exhibit antiproliferative activity against glioblastoma cells (IC₅₀ = 4.20–10.48 µM) . The ethyl substituent in 4-ethylthiophene-2-carbaldehyde could modulate pharmacokinetic properties, enhancing blood-brain barrier penetration for CNS-targeted therapies.
Coordination Chemistry and Crystal Engineering
Thiophene aldehydes form complexes with transition metals, as demonstrated by the crystal structure of 1-benzothiophene-2-carbaldehyde 4-ethylthiosemicarbazone . Such complexes are explored for their optical and catalytic properties.
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